6-Bromonaphthalen-2-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-bromonaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1-6H,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUVTVGJKFGBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856219 | |

| Record name | 6-Bromonaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71590-31-3 | |

| Record name | 6-Bromonaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromonaphthalen-2-amine hydrochloride chemical properties

An In-depth Technical Guide to 6-Bromonaphthalen-2-amine Hydrochloride

Introduction

This compound is a substituted naphthalenamine derivative of significant interest to the scientific community, particularly those in pharmaceutical discovery and materials science. As a bifunctional molecule, featuring both a reactive amine group and a bromine atom on a rigid naphthalene scaffold, it serves as a versatile building block for the synthesis of more complex molecular architectures. Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine.

This guide provides a detailed examination of the chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for its effective application in laboratory and industrial settings.

Chemical Identity and Molecular Structure

The structural foundation of this compound is a naphthalene ring system, which is substituted at the 2-position with an amino group (protonated as the hydrochloride salt) and at the 6-position with a bromine atom. This specific substitution pattern dictates its chemical reactivity and potential applications.

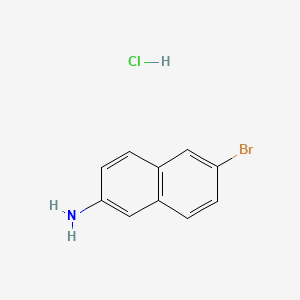

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 71590-31-3[1][2] |

| Molecular Formula | C₁₀H₉BrClN[1][2] |

| Molecular Weight | 258.54 g/mol |

| IUPAC Name | 6-bromonaphthalen-2-amine;hydrochloride |

| InChI | 1S/C10H8BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1-6H,12H2;1H |

| InChIKey | PIUVTVGJKFGBJL-UHFFFAOYSA-N |

| SMILES | Cl.BrC=1C=C2C=CC(=CC2=CC1)N |

| Synonyms | 6-Bromo-2-naphthalenamine hydrochloride, 2-Amino-6-bromonaphthalene hydrochloride[3] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Solid, powder[4] | Sigma-Aldrich, Fisher Scientific |

| Color | Beige / Grey | ChemicalBook, Fisher Scientific[4] |

| Melting Point | 128 °C (for free amine) | ChemicalBook[5] |

| Boiling Point | 155-160 °C @ 1 Torr (for free amine) | ChemicalBook[5] |

| Purity | Typically ≥95-97%[1] | Commercial Suppliers |

| Storage | Room temperature, under inert atmosphere, sealed in dry place | Sigma-Aldrich, ChemicalBook |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |

While detailed spectroscopic data for the hydrochloride salt is not widely published, data for the parent amine and related structures are available and provide a basis for structural confirmation. For instance, the ¹H NMR spectrum of the free amine, 6-Bromonaphthalen-2-amine, shows characteristic aromatic proton signals.[6] The presence of the electron-donating amine and electron-withdrawing bromine substituents influences the chemical shifts of the naphthalene ring protons.

Synthesis and Reactivity

Synthetic Pathways

6-Bromonaphthalen-2-amine is commonly synthesized from commercially available precursors. A prevalent laboratory-scale method involves the amination of 6-Bromo-2-naphthol. This reaction, a variation of the Bucherer reaction, utilizes an ammonium salt in the presence of a sulfite.

Expert Insight: The choice of the Bucherer reaction is strategic. It allows for the direct conversion of a hydroxyl group to an amine on the naphthalene ring, a transformation that can be challenging via other methods without harsh conditions. The sulfite is crucial as it forms an adduct that is more susceptible to nucleophilic attack by ammonia.

Caption: Key reactive sites and associated transformations.

Applications in Research and Development

This compound is primarily used as an intermediate in organic synthesis. [7]

-

Pharmaceutical Synthesis: It is a valuable starting material for the synthesis of novel drug candidates. [8]The naphthalene core is a common scaffold in medicinal chemistry, and the dual functionality of this compound allows for the systematic exploration of chemical space to optimize biological activity.

-

Materials Science: This compound and its derivatives are used in the development of organic light-emitting diode (OLED) materials. [7]The extended π-system of the naphthalene ring provides desirable photophysical properties.

-

Chemical Synthesis: It is used to prepare novel compounds such as alkylsulphanylnaphthalenes and naphthylisothiocyanates, which have applications in various fields of chemistry. [7]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS). [9][10][11] Table 3: GHS Hazard Information

| Category | Code | Description |

| Signal Word | Warning [1] | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302 | Harmful if swallowed [1][6] |

| H315 | Causes skin irritation [1][6] | |

| H319 | Causes serious eye irritation [1][6] | |

| H335 | May cause respiratory irritation [1] | |

| Precautionary Statements | P261, P280, P305+P351+P338 | Avoid breathing dust; Wear protective gear; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [9]* Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. [9] * Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure. [9] * Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved N95 dust mask or equivalent particulate respirator. [11]

-

Storage and Incompatibilities

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [12]For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended. * Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [4][9]

First Aid Measures

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. [9]* Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. Get medical advice if skin irritation occurs. [9]* Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. If eye irritation persists, seek medical attention. [9]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [9][10]

Exemplary Experimental Protocol: Synthesis of 6-Bromonaphthalen-2-amine

The following protocol is an adaptation of a literature procedure for the synthesis of the free amine from 6-Bromo-2-naphthol. [13] Objective: To synthesize 6-Bromonaphthalen-2-amine via the Bucherer reaction.

Materials:

-

6-Bromo-2-naphthol (1.5 g, 6.7 mmol)

-

Ammonium hydroxide solution (10 mL)

-

Ammonium sulfite (3.5 g, 26 mmol)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Heavy-walled pressure tube (sealed tube)

Procedure:

-

Reaction Setup: Combine 6-Bromo-2-naphthol (1.5 g), ammonium hydroxide (10 mL), and ammonium sulfite (3.5 g) in a heavy-walled pressure tube.

-

Heating: Securely seal the tube and heat the mixture at 150°C in an oil bath or heating mantle for 48 hours. Causality Note: The elevated temperature and pressure are necessary to drive the nucleophilic substitution reaction to completion.

-

Workup: After cooling the reaction vessel to room temperature, carefully open the tube in a fume hood.

-

Extraction: Add ethyl acetate to the reaction mixture. Transfer the contents to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. Trustworthiness Note: This washing step removes residual inorganic salts and water, ensuring the purity of the final product upon solvent evaporation.

-

Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporation) to yield the crude product, 6-Bromonaphthalen-2-amine.

-

Purification: The crude product (approx. 1.4 g, 94% yield) is often of sufficient purity for subsequent steps. [13]If further purification is needed, recrystallization or column chromatography can be employed.

References

-

6-Bromo-2-naphthylamine, 6-Bromonaphthalen-2-amine. ChemBK. [Link]

- Process for making heteroaryl amine intermediate compounds.

-

2-Amino-6-bromonaphthalene. PubChem. [Link]

-

The Role of 1-Bromonaphthalen-2-amine in Modern Pharmaceutical Synthesis. Medium. [Link]

-

This compound suppliers & manufacturers in China. LookChem. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromonaphthalen-2-amine | 7499-66-3 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. siskiyous-keenan.newlook.safeschoolssds.com [siskiyous-keenan.newlook.safeschoolssds.com]

- 12. fishersci.com [fishersci.com]

- 13. 6-Bromonaphthalen-2-amine synthesis - chemicalbook [chemicalbook.com]

6-Bromonaphthalen-2-amine hydrochloride CAS number 71590-31-3

An In-depth Technical Guide to 6-Bromonaphthalen-2-amine hydrochloride (CAS: 71590-31-3)

Introduction: A Versatile Naphthalene Building Block

This compound, with the CAS number 71590-31-3, is a substituted naphthalene derivative that serves as a critical intermediate in the landscape of organic synthesis. Its bifunctional nature, featuring a reactive amine group and a bromine atom on a rigid naphthalene core, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the compound's properties, synthesis, characterization, applications, and handling, with a focus on the underlying scientific principles that govern its utility.

The strategic placement of the bromo and amino substituents allows for selective, stepwise functionalization. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The amine group provides a nucleophilic site for amide bond formation, alkylation, or can be transformed into other functional groups. This versatility has positioned 6-bromonaphthalen-2-amine and its derivatives as key components in the development of novel pharmaceuticals, functional dyes, and advanced materials.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free amine.

| Property | Value | Source(s) |

| CAS Number | 71590-31-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₉BrClN | [1][2] |

| Molecular Weight | 258.54 g/mol | [1][3] |

| Physical Form | Solid / Powder | [1] |

| Purity | Typically ≥95-98% (HPLC) | [1][2][3] |

| Storage Conditions | Inert atmosphere, room temperature, in a tightly-closed container. | [1][4] |

| InChI Key | PIUVTVGJKFGBJL-UHFFFAOYSA-N | [1] |

Safety and Handling Summary:

This compound is classified with the GHS07 pictogram, indicating it can be harmful.[1] Researchers must adhere to strict safety protocols.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures: Use in a well-ventilated area, preferably a fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4][6]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[4][5] For skin contact, wash with plenty of soap and water.[4][5] If swallowed or inhaled, seek immediate medical attention.[4][6]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that typically begins with the commercially available 2-naphthol (β-naphthol). The process leverages classical aromatic substitution and reduction reactions.

Synthetic Pathway Overview:

The conversion involves three primary stages:

-

Electrophilic Bromination: Introduction of bromine onto the naphthalene ring system.

-

Reductive Dehalogenation: Selective removal of a bromine atom to achieve the desired 6-bromo isomer.

-

Amination and Salt Formation: Conversion of the hydroxyl group to an amine, followed by treatment with hydrochloric acid.

A common route proceeds via 6-bromo-2-naphthol, a key intermediate. The synthesis of this intermediate often starts with the exhaustive bromination of 2-naphthol to produce 1,6-dibromo-2-naphthol, followed by a selective reduction.[7][8]

Caption: General synthetic workflow for 6-Bromonaphthalen-2-amine HCl.

Causality in Synthesis:

-

Step 1: Bromination of 2-Naphthol: 2-Naphthol is an activated aromatic system. Direct bromination tends to be aggressive. A common procedure involves reacting 2-naphthol with excess bromine in a solvent like acetic acid, which leads to the formation of 1,6-dibromo-2-naphthol.[7] The hydroxyl group is a powerful ortho-, para-director, but steric hindrance and electronic factors lead to substitution at the 1 and 6 positions.

-

Step 2: Selective Reduction to 6-Bromo-2-naphthol: The key to obtaining the desired isomer is the selective removal of the bromine atom at the 1-position. This is accomplished via reduction, often using tin (Sn) metal or stannous chloride (SnCl₂) in the presence of hydrochloric acid.[7][8] The bromine at the 1-position is more sterically hindered and electronically susceptible to reduction than the one at the 6-position.

-

Step 3: Conversion to 6-Bromonaphthalen-2-amine: The transformation of the hydroxyl group of 6-bromo-2-naphthol to an amine can be achieved through various methods. A classic approach is the Bucherer reaction, which involves treating the naphthol with an aqueous sulfite or bisulfite solution and ammonia.

-

Step 4: Hydrochloride Salt Formation: The final free base, 6-bromonaphthalen-2-amine, is often a solid that can be difficult to handle and may be prone to oxidation. Converting it to the hydrochloride salt is achieved by dissolving the amine in a suitable organic solvent (like diethyl ether or isopropanol) and adding a solution of hydrogen chloride. The salt precipitates as a stable, crystalline solid, which is easier to purify, weigh, and store.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.

| Technique | Expected Observations for 6-Bromonaphthalen-2-amine Moiety |

| ¹H NMR | Complex multiplets in the aromatic region (~7.0-8.0 ppm). The protons on the naphthalene core will exhibit characteristic splitting patterns (doublets, doublet of doublets) based on their coupling constants. The amine protons (or ammonium protons in the HCl salt) will appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. |

| ¹³C NMR | Ten distinct signals for the naphthalene carbons, with chemical shifts influenced by the bromo and amino substituents. The carbon bearing the bromine atom (C-6) would be shifted to a lower field (~120-130 ppm), while the carbon attached to the nitrogen (C-2) would be at a higher field (~140-150 ppm). |

| IR Spectroscopy | For the hydrochloride salt, broad absorption bands are expected in the ~2500-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of an ammonium salt (R-NH₃⁺).[9] This differs significantly from the sharp N-H stretches of a free primary amine (~3300-3500 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C stretching (~1500-1600 cm⁻¹) bands will also be present. |

| Mass Spec. (ESI-MS) | The analysis would show the molecular ion for the free amine [M+H]⁺ at m/z corresponding to C₁₀H₈BrN. A crucial diagnostic feature is the isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom. |

| Purity (HPLC) | A reverse-phase HPLC method would typically show a single major peak, with purity often exceeding 98%.[3] |

Application in Palladium-Catalyzed Cross-Coupling

A primary application for this compound is as a substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11][12][13] This reaction forms a new carbon-carbon bond between the bromine-bearing carbon of the naphthalene and an organic group from a boronic acid or ester derivative.[12][13]

Why this is important:

-

Molecular Complexity: It allows for the direct attachment of aryl, heteroaryl, or alkyl groups to the naphthalene core, rapidly increasing molecular complexity.

-

Drug Discovery: Many pharmacologically active molecules feature biaryl or substituted aromatic scaffolds. The Suzuki coupling is a cornerstone reaction in medicinal chemistry for synthesizing libraries of such compounds for biological screening.[11]

-

Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups, making it highly versatile.[12]

Caption: A representative Suzuki-Miyaura coupling reaction scheme.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a validated, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction.

Causality Note: The free amine group in the starting material is nucleophilic and can interfere with the palladium catalyst. Therefore, it is standard practice to first protect the amine, for example, as a tert-butoxycarbonyl (Boc) carbamate. The hydrochloride salt must first be neutralized to the free amine before protection.

Part A: Amine Protection (Boc Protection)

-

Materials: this compound, sodium bicarbonate (NaHCO₃), dichloromethane (DCM), water, di-tert-butyl dicarbonate (Boc₂O), magnetic stirrer, separatory funnel.

-

Procedure: a. Suspend the hydrochloride salt in DCM and a saturated aqueous solution of NaHCO₃. Stir vigorously until all solid dissolves and the solution becomes biphasic. This neutralizes the salt to the free amine. b. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Dissolve the resulting crude free amine in DCM. Add Boc₂O (1.1 equivalents) and stir at room temperature for 4-6 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure tert-butyl (6-bromonaphthalen-2-yl)carbamate.

Part B: Suzuki-Miyaura Cross-Coupling

-

Materials & Reagents: tert-butyl (6-bromonaphthalen-2-yl)carbamate, desired arylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), toluene, ethanol, water, round-bottom flask, condenser, nitrogen/argon line.

-

Step-by-Step Methodology: a. Inert Atmosphere: Assemble the flask and condenser, and flush the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintaining an oxygen-free environment is crucial as it prevents the oxidation and deactivation of the Pd(0) catalyst. b. Reagent Addition: Under a positive pressure of inert gas, add the Boc-protected amine, the arylboronic acid, and potassium carbonate to the flask. c. Catalyst Addition: Quickly add the Pd(PPh₃)₄ catalyst. The catalyst is the engine of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[12] d. Solvent Addition: Add the solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio). The base (K₂CO₃) must be dissolved to activate the boronic acid for the transmetalation step; the aqueous phase is essential for this.[13] e. Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir. f. Monitoring: Monitor the reaction's progress using TLC or LC-MS. g. Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. h. Extraction: Extract the aqueous layer twice more with ethyl acetate. i. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography to obtain the desired coupled product. The Boc protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) if the free amine is desired.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, governed by the distinct properties of its functional groups, allows for the rational design and synthesis of complex target molecules. By understanding the principles behind its synthesis, characterization, and application—particularly in robust and versatile reactions like the Suzuki-Miyaura coupling—researchers can fully leverage its potential to advance their scientific objectives. Adherence to rigorous safety and handling protocols is essential to ensure its effective and responsible use in the laboratory.

References

-

PubChem. (n.d.). 2-Amino-6-bromonaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-naphthalenol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 6-Bromo-2-naphthylamine, 6-Bromonaphthalen-2-amine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-Bromo-2-naphthol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). 6-Bromo-2-naphthol | CAS 15231-91-1. Retrieved from [Link]

-

Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ACS Publications. Retrieved from [Link]

-

Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenol, 6-bromo-. NIST WebBook. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98% (HPLC), 1 gram. Retrieved from [Link]

-

ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

- 1. This compound | 71590-31-3 [sigmaaldrich.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. calpaclab.com [calpaclab.com]

- 4. aksci.com [aksci.com]

- 5. 6-Bromo-2-naphthol(15231-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Molecular Structure of 6-Bromonaphthalen-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromonaphthalen-2-amine hydrochloride is a key chemical intermediate whose unique structural features make it a valuable building block in the landscape of organic synthesis.[1] Its naphthalene core, substituted with both a bromine atom and an amine group, offers multiple reaction sites for constructing more complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and characterization, offering insights for its effective application in research and development, particularly within the pharmaceutical industry. The hydrochloride salt form enhances the compound's stability and solubility, making it a practical precursor in various synthetic protocols.[2]

Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by its specific arrangement of atoms and functional groups. This arrangement dictates its chemical behavior and physical characteristics.

Core Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 71590-31-3 | [3] |

| Molecular Formula | C₁₀H₉BrClN | [3][4] |

| Molecular Weight | 258.55 g/mol | [3][5] |

| IUPAC Name | 6-bromonaphthalen-2-amine;hydrochloride | |

Caption: 2D structure of this compound.

The molecule is built upon a naphthalene ring system, which is an aromatic, bicyclic hydrocarbon. The amine group at position 2 and the bromine atom at position 6 are key functional groups that provide sites for further chemical modification. The amine is protonated to form the hydrochloride salt, which typically presents as a solid.[5]

Key Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Physical Form | Solid / Powder | |

| Purity | Typically 95-97% | [3] |

| Storage Temperature | Room temperature, under inert atmosphere |

| Solubility | Soluble in organic solvents like ethers and ketones; insoluble in water. |[6] |

Synthesis and Purification

A common and effective route for the synthesis of 6-Bromonaphthalen-2-amine involves the amination of 6-Bromo-2-naphthol. This multi-step process is a staple in organic synthesis for converting phenols to amines.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 6-Bromo-2-naphthol

This procedure is based on the well-established Bucherer reaction, a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.

-

Reaction Setup : In a sealed pressure vessel, combine 6-Bromo-2-naphthol (1 equivalent), ammonium hydroxide solution (excess), and ammonium sulfite (excess).[7]

-

Heating : Heat the sealed mixture to approximately 150°C for 48 hours. The elevated temperature and pressure are crucial for driving the reaction forward.

-

Workup : After cooling to room temperature, extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Washing : Wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude 6-Bromonaphthalen-2-amine.[7]

-

Hydrochloride Salt Formation : Dissolve the crude amine in a suitable solvent (e.g., ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt will precipitate out of the solution.

-

Purification : Collect the precipitate by filtration and wash with a cold solvent to remove any remaining impurities. The product can be further purified by recrystallization if necessary.

Spectroscopic and Crystallographic Characterization

A combination of spectroscopic and crystallographic techniques is essential to unequivocally confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons on the naphthalene ring will appear as a series of multiplets in the downfield region (typically 7.0-8.0 ppm). The protons of the amine group (now -NH₃⁺) will likely appear as a broad singlet, and its chemical shift can be variable and dependent on the solvent and concentration.[8][9]

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for each of the 10 carbon atoms in the naphthalene core. The carbon atom attached to the bromine will be shifted due to the halogen's electronic effect, as will the carbon attached to the amine group.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 6-Bromonaphthalen-2-amine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).[11] The fragmentation will likely involve the loss of HBr or the amine group.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching : A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the N-H bonds in the ammonium group.[12]

-

Aromatic C-H stretching : Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretching : Peaks in the 1400-1600 cm⁻¹ region.

-

C-N stretching : In the 1000-1350 cm⁻¹ range.

-

C-Br stretching : Typically found in the fingerprint region below 800 cm⁻¹.[8]

X-ray Crystallography

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis.[1] The presence of the amine and bromo substituents allows for a wide array of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

Caption: Potential synthetic transformations of 6-Bromonaphthalen-2-amine.

-

Amine Group Reactivity : The primary amine can undergo a variety of reactions, such as acylation to form amides, alkylation, and diazotization followed by substitution (Sandmeyer reaction), allowing for the introduction of a wide range of functional groups.

-

Bromo Group Reactivity : The bromine atom is a good leaving group and can participate in numerous cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The ability to selectively react at either the amine or the bromo position, through the use of protecting groups, makes this compound a highly strategic precursor in the synthesis of novel compounds for drug discovery and material science.[17][18]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information

-

Pictogram : GHS07 (Exclamation mark)

-

Signal Word : Warning[5]

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[19]

-

Ventilation : Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[19]

-

Storage : Store in a tightly closed container in a dry and well-ventilated place. It should be stored under an inert atmosphere at room temperature.

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[19]

Conclusion

This compound is a structurally well-defined compound with significant potential in synthetic organic chemistry. Its rigid naphthalene framework, coupled with the reactive amine and bromo functional groups, provides a versatile platform for the development of novel molecules. A thorough understanding of its synthesis, structural properties through spectroscopic and crystallographic analysis, and reactivity is paramount for its effective utilization in the design and synthesis of new chemical entities for pharmaceutical and materials science applications. Adherence to strict safety protocols is essential when handling this compound.

References

-

PubChem. (n.d.). 2-Amino-6-bromonaphthalene. Retrieved from [Link]

-

ChemBK. (2024, April 9). 6-Bromo-2-naphthylamine, 6-Bromonaphthalen-2-amine. Retrieved from [Link]

- Mayekar, S. M., et al. (2012). 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o535.

-

Organic Syntheses. (n.d.). 6-Bromo-2-naphthol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-naphthol. Retrieved from [Link]

- Jin, L., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3016.

- Wlodawer, A. (2000). X-ray crystallography.

-

PubMed. (2012, February 1). 1-[Amino-(4-chloro-phen-yl)meth-yl]-6-bromo-naphthalen-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-naphthalenol. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenol, 6-bromo-. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). The Role of 1-Bromonaphthalen-2-amine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-Methoxy-2-naphthol. Retrieved from [Link]

- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042.

-

Organic Syntheses. (n.d.). 2-Naphthol, 1-amino-, hydrochloride. Retrieved from [Link]

-

LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Retrieved from [Link]

-

mzCloud. (2017, February 17). 6 Bromo MDMA. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Bromo-2-naphthol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Al-Ghananeem, A. M., & Crooks, P. A. (2007). Prodrugs for Amines. Current Medicinal Chemistry, 14(6), 629-645.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. keyorganics.net [keyorganics.net]

- 5. achmem.com [achmem.com]

- 6. chembk.com [chembk.com]

- 7. 6-Bromonaphthalen-2-amine synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Bromo-2-naphthol(15231-91-1) 1H NMR [m.chemicalbook.com]

- 10. 6-Bromo-2-naphthalenol | C10H7BrO | CID 27144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Naphthalenol, 6-bromo- [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-[Amino-(4-chloro-phen-yl)meth-yl]-6-bromo-naphthalen-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 6-Bromonaphthalen-2-amine | 7499-66-3 [chemicalbook.com]

- 18. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

Spectroscopic Characterization of 6-Bromonaphthalen-2-amine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-Bromonaphthalen-2-amine hydrochloride (CAS No: 71590-31-3). In the absence of publicly available experimental spectra for this specific salt, this document leverages foundational spectroscopic principles and data from analogous structures to offer a predictive analysis. It is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. The guide covers the theoretical underpinnings and expected spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Methodologies for sample preparation and data acquisition are also discussed, providing a robust framework for the experimental analysis of this and similar aromatic amine hydrochlorides.

Introduction: The Importance of Spectroscopic Characterization

This compound is a substituted naphthalenamine derivative. Such compounds are valuable intermediates in the synthesis of more complex molecules in medicinal chemistry and materials science. The addition of the bromine atom and the amine functionality, present as a hydrochloride salt, imparts specific chemical properties that are of interest in various research and development applications.

Accurate and unambiguous characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior. Spectroscopic techniques are the cornerstone of this characterization process. Each method provides a unique fingerprint of the molecule, revealing details about its atomic composition, connectivity, functional groups, and overall structure. This guide will delve into the expected outcomes from the three most common spectroscopic techniques: NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the aromatic ring system and the effects of the bromo and ammonium substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be dominated by signals from the aromatic protons on the naphthalene ring. The protonation of the amine group to form the ammonium salt (-NH₃⁺) will influence the electronic environment of the entire ring system, generally leading to a downfield shift of the aromatic proton signals compared to the free base. The protons of the -NH₃⁺ group itself are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature. This broadening is due to rapid chemical exchange with residual water and quadrupolar relaxation from the nitrogen atom.

Key Expected Features:

-

Aromatic Region (7.0 - 8.5 ppm): Six distinct signals are expected for the six protons on the naphthalene ring. The substitution pattern will lead to a complex splitting pattern (doublets, doublets of doublets). Protons on the same ring as the ammonium group will be more deshielded (shifted further downfield) than those on the bromine-containing ring.

-

Ammonium Protons (-NH₃⁺): A broad, exchangeable singlet. Its position is variable, but it is expected to be significantly downfield. To confirm its identity, a D₂O exchange experiment can be performed, which will cause the -NH₃⁺ signal to disappear from the spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the ten carbon atoms of the naphthalene skeleton. The chemical shifts will be influenced by the substituents and the hybridization of the carbon atoms.

Key Expected Features:

-

Aromatic Carbons (110 - 150 ppm): Ten distinct signals are expected.

-

Carbons bonded to substituents: The carbon bearing the bromine atom (C-6) will be shifted upfield due to the heavy atom effect, while the carbon attached to the ammonium group (C-2) will be shifted downfield.

-

Quaternary carbons: The two carbons at the ring fusion will also be observable in this region.

-

-

The overall chemical shifts will provide a clear map of the electronic distribution across the naphthalene ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good choice for amine salts as it can slow down the exchange of the N-H protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire ¹³C NMR spectra on the same instrument.

-

For structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable in assigning proton and carbon signals, respectively.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key features will be the vibrations associated with the ammonium group, the aromatic ring, and the carbon-bromine bond.

Predicted IR Spectrum

The formation of the hydrochloride salt from the primary amine results in the formation of an ammonium salt (R-NH₃⁺). This has a profound and characteristic effect on the IR spectrum.

Key Expected Features:

-

N-H Stretching (Ammonium): A very broad and strong absorption band is expected in the region of 2500-3200 cm⁻¹. This is a hallmark of an amine salt and is due to the stretching vibrations of the N-H bonds in the -NH₃⁺ group. This broadness is a result of extensive hydrogen bonding in the solid state.

-

N-H Bending (Ammonium): A medium to strong absorption is expected around 1500-1600 cm⁻¹, corresponding to the asymmetric and symmetric bending vibrations of the -NH₃⁺ group.

-

Aromatic C=C Stretching: Multiple sharp, medium-intensity bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.

-

Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.

-

C-N Stretching: This vibration for aromatic amines is typically found in the 1250-1335 cm⁻¹ range.[1]

-

C-Br Stretching: A weak to medium absorption is expected in the fingerprint region, typically between 500-650 cm⁻¹, for the carbon-bromine bond.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press. This is the most common method for obtaining high-quality solid-state IR spectra.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment (or pure KBr pellet) before running the sample.

-

Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the molecule's structure.

Predicted Mass Spectrum

When this compound is analyzed by mass spectrometry, it is the free base, 6-Bromonaphthalen-2-amine, that is typically observed, as the HCl is lost during ionization.

Key Expected Features:

-

Molecular Ion Peak (M⁺): The most critical information will be the molecular ion peak corresponding to the free base (C₁₀H₈BrN). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (an M⁺ and M+2 peak) of nearly equal intensity.

-

For C₁₀H₈⁷⁹BrN, the expected m/z is approximately 221.

-

For C₁₀H₈⁸¹BrN, the expected m/z is approximately 223.

-

-

Fragmentation Pattern: Common fragmentation pathways for aromatic amines include the loss of HCN and H₂CN. The naphthalene ring is relatively stable, so fragmentation of the ring itself may be less prominent under standard electron ionization (EI) conditions.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction and Ionization:

-

Electron Ionization (EI): A common technique for volatile compounds. The sample is heated to produce a vapor and then bombarded with high-energy electrons.

-

Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally sensitive compounds, often used with liquid chromatography (LC-MS). For the hydrochloride salt, ESI in positive ion mode would likely show the protonated free base, [M+H]⁺.

-

-

Mass Analysis:

-

The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion.

-

Data Summary and Visualization

To aid in the practical application of this guide, the expected spectroscopic data is summarized below.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Region | Comments |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm | Complex splitting pattern. |

| Ammonium Protons (-NH₃⁺) | Variable, broad singlet | Disappears upon D₂O exchange. | |

| ¹³C NMR | Aromatic Carbons | 110 - 150 ppm | 10 distinct signals expected. |

| IR | N-H Stretch (Ammonium) | 2500 - 3200 cm⁻¹ (broad) | Characteristic of amine salts. |

| N-H Bend (Ammonium) | 1500 - 1600 cm⁻¹ | ||

| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | Multiple sharp bands. | |

| C-Br Stretch | 500 - 650 cm⁻¹ | In the fingerprint region. | |

| MS (of free base) | Molecular Ion (M⁺) | m/z ≈ 221 and 223 | Isotopic pattern for Bromine (1:1 ratio). |

Workflow Visualization

The logical flow for the complete spectroscopic characterization of a new batch of this compound is outlined below. This workflow ensures a systematic and comprehensive analysis.

Caption: Workflow for the spectroscopic characterization of 6-Bromonaphthalen-2-amine HCl.

Conclusion

While experimental spectra for this compound are not readily found in the public domain, a comprehensive and scientifically sound predictive analysis is possible. By understanding the fundamental principles of NMR, IR, and MS, and by drawing parallels with structurally related compounds, researchers can confidently predict the key spectroscopic features of this molecule. This guide serves as a valuable resource for anyone working with this compound, providing the necessary framework for its successful characterization and ensuring the integrity of their research.

References

-

PubChem. 2-Amino-6-bromonaphthalene. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

University of Illinois. Infrared Spectroscopy. [Link]

-

Canadian Science Publishing. The Infrared Spectra of Secondary Amines and Their Salts. [Link]

Sources

Purity and stability of 6-Bromonaphthalen-2-amine hydrochloride

An In-Depth Technical Guide to the Purity and Stability of 6-Bromonaphthalen-2-amine hydrochloride

Introduction: The Critical Role of a Niche Intermediate

This compound is a substituted naphthalenamine derivative that serves as a crucial building block in the synthesis of advanced materials and complex pharmaceutical agents.[1][2] Its utility is found in the development of novel light-emitting diode (LED) materials and as an intermediate in the synthesis of various bioactive molecules.[1][2] For researchers in drug discovery and materials science, the purity and stability of this reagent are not mere line items on a Certificate of Analysis (CoA); they are foundational pillars upon which the reproducibility, validity, and success of multi-stage synthetic campaigns are built.

This guide provides an in-depth examination of the physicochemical properties, purity assessment, purification methodologies, and stability profile of this compound. The insights herein are grounded in established analytical principles and practical laboratory experience to empower scientists to control for material variability, ensuring the integrity of their research outcomes.

Physicochemical and Spectroscopic Identity

A precise understanding of a compound's fundamental properties is the first step in its effective utilization. This compound is the salt form of the free base, 6-Bromonaphthalen-2-amine. The conversion to a hydrochloride salt is a deliberate chemical strategy; it enhances the compound's stability, particularly against oxidative degradation, and often improves its handling characteristics compared to the free amine.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₀H₉BrClN | |

| Molecular Weight | 258.54 g/mol | |

| CAS Number | 71590-31-3 | |

| Appearance | Solid; Off-white to beige powder | [3] |

| Melting Point | 128 °C (for free base) | [2][4] |

| Purity (Typical) | 95-97% |[5] |

Spectroscopic data provides the structural fingerprint of the molecule. Key data for the parent amine, 6-Bromonaphthalen-2-amine (CAS: 7499-66-3), is foundational for confirming the identity of the hydrochloride salt.

-

¹H NMR: Proton NMR is essential for confirming the substitution pattern on the naphthalene ring. Spectral data is available from public databases and suppliers.[6][7]

-

Mass Spectrometry (MS): The monoisotopic mass of the free base is 220.98401 Da, which is a key parameter for confirmation via high-resolution mass spectrometry (HRMS).[6]

-

Infrared (IR) Spectroscopy: IR spectra will show characteristic peaks for the aromatic amine (N-H stretches), C-N stretches, and aromatic C-H and C=C bonds, providing confirmation of the key functional groups.[6]

Purity Profiling and Analytical Control

Commercial batches of this compound typically exhibit a purity of 95-97%. Impurities can arise from the synthetic route, which often involves the bromination and subsequent amination of naphthalene precursors like 2-naphthol.[8][9][10] Potential impurities may include regioisomers, unreacted starting materials, or by-products from side reactions. A robust analytical strategy is therefore non-negotiable for quality control.

Table 2: Typical Certificate of Analysis (CoA) Specifications

| Test | Method | Specification | Rationale |

|---|---|---|---|

| Appearance | Visual Inspection | Conforms to Standard | Ensures consistency and flags gross contamination or degradation. |

| Identity | ¹H NMR | Conforms to Structure | Confirms the molecular structure and substitution pattern. |

| Purity | HPLC (UV, 254 nm) | ≥ 97.0% | Quantifies the main component and detects organic impurities. |

| Residual Solvents | GC-HS | Per USP <467> | Controls for solvents used in the final purification steps. |

Experimental Protocol: HPLC Purity Determination

This protocol provides a robust starting point for assessing the purity of this compound. The causality behind this method lies in leveraging the UV absorbance of the naphthalene ring for sensitive detection.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for aromatic compounds.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the amine.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Elution:

-

Start at 10% B, hold for 1 minute.

-

Linear ramp to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 10% B over 1 minute and re-equilibrate for 5 minutes. This gradient is designed to elute a wide range of potential impurities with varying polarities.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water.

-

Injection Volume: 5 µL.

-

Calculation: Purity is determined by area percent calculation, assuming all components have a similar response factor at 254 nm.

Purification for High-Demand Applications

For applications requiring purity greater than the standard commercial grade, further purification is necessary. Recrystallization is the most common and cost-effective method.

Workflow for Purification

The logical flow for enhancing the purity of the compound involves selecting a suitable solvent system to selectively precipitate the desired product while leaving impurities dissolved.

Caption: Workflow for a forced degradation study.

This study is crucial in drug development to understand how the molecule behaves under stress, which informs formulation and packaging decisions.

Safe Handling and Hazard Management

As with any chemical reagent, proper handling is essential for laboratory safety. This compound is classified as a hazardous substance.

Table 3: Key Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

| Incompatible Materials | Strong oxidizing agents, Strong bases. | [12] |

| PPE | Safety goggles, chemical-resistant gloves, lab coat. Use in a well-ventilated area or chemical fume hood. | [13][12]|

Conclusion

The reliable use of this compound in research and development hinges on a thorough understanding and control of its purity and stability. By implementing robust analytical methods, appropriate purification techniques when necessary, and proper storage and handling protocols, scientists can ensure the material's integrity. This diligence minimizes experimental variability, leading to more reliable and reproducible scientific outcomes in the synthesis of next-generation materials and therapeutics.

References

-

6-Bromo-2-naphthylamine, 6-Bromonaphthalen-2-amine. (2024, April 9). ChemBK. Retrieved from [Link]

-

2-Amino-6-bromonaphthalene. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 6-Bromo-2-naphthol. (n.d.). PrepChem.com. Retrieved from [Link]

- Process for the purification of amines. (1967, August 22). Google Patents.

-

6-bromo-2-naphthol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

6-Bromo-2-naphthalenol. (n.d.). PubChem. Retrieved from [Link]

-

2-Naphthalenol, 6-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

6 Bromo MDMA. (2017, February 17). mzCloud. Retrieved from [Link]

Sources

- 1. 6-Bromonaphthalen-2-amine | 7499-66-3 [chemicalbook.com]

- 2. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]

- 3. 6-Bromo-2-naphthol CAS#: 15231-91-1 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. achmem.com [achmem.com]

- 6. 2-Amino-6-bromonaphthalene | C10H8BrN | CID 348404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromo-2-naphthol(15231-91-1) 1H NMR [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 6-Bromo-2-naphthol synthesis - chemicalbook [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. fishersci.com [fishersci.com]

- 13. 6-Bromo-2-naphthol(15231-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-Depth Technical Guide to the Solubility Profile of 6-Bromonaphthalen-2-amine Hydrochloride

Foreword: Understanding the Criticality of Solubility in Research and Development

In the realm of chemical and pharmaceutical sciences, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation potential. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's solubility profile is not merely academic; it is a critical determinant of a project's trajectory and success. This guide provides an in-depth exploration of the solubility characteristics of 6-Bromonaphthalen-2-amine hydrochloride (CAS No: 71590-31-3), a key intermediate in various synthetic applications. We will move beyond a simple recitation of data to a nuanced discussion of the underlying chemical principles and the practical methodologies required to elucidate its complete solubility profile. Our approach is grounded in the principles of scientific integrity, providing you with a self-validating framework for your own experimental investigations.

Molecular Structure and its Intrinsic Influence on Solubility

This compound possesses a molecular structure that inherently governs its interaction with various solvents. The molecule, with the chemical formula C₁₀H₉BrClN and a molecular weight of 258.54, is comprised of a large, hydrophobic naphthalene ring system.[1][2][3] This aromatic core significantly contributes to its poor solubility in aqueous solutions.

The presence of a bromine atom further enhances the molecule's lipophilicity. Conversely, the amine group introduces a polar moiety capable of hydrogen bonding. In its hydrochloride salt form, the amine group is protonated, creating a positively charged ammonium species. This ionic character is the primary driver for its solubility in polar solvents, particularly water. The interplay between the hydrophobic naphthalene backbone and the hydrophilic ammonium chloride group dictates the compound's overall solubility behavior.

The free base form, 6-Bromonaphthalen-2-amine, is reported to be insoluble in water and only slightly soluble in solvents like DMSO and methanol.[4][5] The conversion to the hydrochloride salt is a common strategy to enhance aqueous solubility, a principle that holds true for many amine-containing compounds.[6]

The Pivotal Role of pH in Aqueous Solubility

For ionizable compounds like this compound, pH is arguably the most critical factor influencing aqueous solubility. The compound's solubility is directly linked to the equilibrium between its ionized (protonated) and non-ionized (free base) forms.

At a pH below the pKa, the equilibrium will favor the protonated, more soluble ammonium cation. Conversely, at a pH above the pKa, the compound will predominantly exist as the free base, 6-Bromonaphthalen-2-amine, which is significantly less soluble in water and may precipitate out of solution. This pH-dependent solubility is a key consideration in designing experiments, formulating solutions, and in biological systems where pH can vary.[9][10]

Experimental Design for Comprehensive Solubility Profiling

A thorough understanding of the solubility of this compound requires a systematic experimental approach. The following sections outline the necessary protocols and the rationale behind each step.

Visualizing the Workflow

The overall process for determining the solubility profile can be visualized as follows:

Caption: A streamlined workflow for determining the solubility profile of a chemical compound.

Purity Verification: A Non-Negotiable First Step

Before embarking on any solubility studies, it is imperative to verify the purity of the this compound sample. Commercially available batches typically have a purity of around 95-97%.[1] Impurities can significantly affect solubility measurements.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, for instance, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

HPLC Analysis: Inject the sample onto a C18 reverse-phase column.

-

Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is important to differentiate between kinetic and thermodynamic solubility.

-

Kinetic Solubility: Refers to the concentration of a compound that dissolves in a given time under specific conditions, often from a high-concentration stock solution (e.g., in DMSO). It is a measure of how quickly the compound dissolves.

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where the solid compound is in equilibrium with the dissolved compound in a saturated solution.

For drug development and many research applications, thermodynamic solubility is the more relevant parameter.

Determining Thermodynamic Solubility: The Shake-Flask Method

The gold-standard method for determining thermodynamic solubility is the shake-flask method.

Protocol: Shake-Flask Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, buffers of varying pH, organic solvents).

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Analytical Quantification: The Role of HPLC-UV

A robust and validated analytical method is crucial for accurate solubility determination. HPLC with UV detection is a common and reliable technique for quantifying aromatic compounds.

Protocol: HPLC-UV Method for Quantification

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a dilute solution with a UV-Vis spectrophotometer.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.

-

Sample Analysis: Inject the diluted supernatant from the solubility experiment and determine its concentration by interpolating its peak area from the calibration curve.

-

Solubility Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

Anticipated Solubility Profile of this compound

Based on the chemical principles discussed, we can anticipate the following solubility characteristics, which should be confirmed experimentally.

Aqueous Solubility

The hydrochloride salt is expected to have some degree of aqueous solubility. However, due to the large hydrophobic naphthalene core, it is unlikely to be highly soluble. The solubility will be highly dependent on the pH of the solution.

pH-Dependent Solubility

A significant increase in solubility is expected at acidic pH values (pH 1-4) where the amine group is fully protonated. As the pH increases towards and beyond the pKa of the amine, the solubility is expected to decrease sharply due to the formation of the less soluble free base.

Solubility in Organic Solvents

The solubility in organic solvents will depend on the polarity of the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected due to the ability of these solvents to solvate both the ionic hydrochloride and the polar amine group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated, as these solvents are effective at dissolving a wide range of organic compounds.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the ionic nature of the hydrochloride salt.

Effect of Temperature

For most solid solutes, solubility increases with temperature. This relationship should be investigated by performing solubility experiments at different temperatures (e.g., 4°C, 25°C, 37°C) to assess the thermodynamic parameters of dissolution.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner.

Table 1: Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7) | Experimental Value | Experimental Value |

| 0.1 M HCl (pH 1) | Experimental Value | Experimental Value |

| PBS (pH 7.4) | Experimental Value | Experimental Value |

| Methanol | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

| DMSO | Experimental Value | Experimental Value |

| Acetonitrile | Experimental Value | Experimental Value |

| Dichloromethane | Experimental Value | Experimental Value |

| Hexane | Experimental Value | Experimental Value |

Table 2: pH-Solubility Profile of this compound in Aqueous Buffers at 25°C

| pH | Buffer System | Solubility (mg/mL) |

| 1.0 | HCl | Experimental Value |

| 2.0 | Glycine-HCl | Experimental Value |

| 3.0 | Citrate | Experimental Value |

| 4.0 | Acetate | Experimental Value |

| 5.0 | Acetate | Experimental Value |

| 6.0 | Phosphate | Experimental Value |

| 7.0 | Phosphate | Experimental Value |

| 8.0 | Tris | Experimental Value |

| 9.0 | Borate | Experimental Value |

| 10.0 | Carbonate-Bicarbonate | Experimental Value |

Conclusion: A Roadmap for Practical Application

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. By appreciating the interplay of its molecular structure, the profound influence of pH, and by employing robust experimental methodologies, researchers can generate the critical data needed to advance their work. The principles and protocols outlined herein are designed to be broadly applicable, serving as a valuable resource for the characterization of other novel chemical entities. A thorough and accurate assessment of solubility is an indispensable step in the journey from discovery to application.

References

-

Li, H., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 35(4), 724–731. [Link]

-

Li, H., Jantunen, L. M., Scott, J. W., & Lee, L. S. (2001). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Abstracts of Papers of the American Chemical Society, 222, U522-U522. [Link]

-

Classic Chemistry Demonstrations. Solubility and pH of amines. [Link]

-

ChemBK. 6-Bromo-2-naphthylamine, 6-Bromonaphthalen-2-amine. [Link]

-

BYJU'S. Amines - Lab Demonstration / solubility / basic character class 12 CBSE. [Link]

-

Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

-

PubChem. 2-Amino-6-bromonaphthalene. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. keyorganics.net [keyorganics.net]

- 3. achmem.com [achmem.com]

- 4. 6-Bromonaphthalen-2-amine CAS#: 7499-66-3 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. issr.edu.kh [issr.edu.kh]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermochemical Properties of 6-Bromonaphthalen-2-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermochemical properties of an Active Pharmaceutical Ingredient (API) are foundational to its development, manufacturing, and formulation. These properties govern the material's stability, processability, and ultimately, its safety and efficacy. This guide provides an in-depth examination of 6-Bromonaphthalen-2-amine hydrochloride, a key intermediate in medicinal chemistry. We will explore its fundamental physicochemical characteristics and delve into the critical thermochemical parameters that dictate its behavior. This document synthesizes field-proven experimental methodologies with theoretical insights, offering a robust framework for the comprehensive characterization of this and similar compounds. We will detail the causality behind experimental choices in techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), present structured protocols, and discuss the interpretation of the resulting data in the context of drug development.

Introduction: The Imperative of Thermochemical Characterization

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. As with any API candidate or intermediate, a thorough understanding of its solid-state properties is not merely academic but a prerequisite for rational drug development. The hydrochloride salt form is often chosen to enhance solubility and stability, but this introduces an ionic character that significantly influences its thermal behavior.

Thermochemical analysis provides a window into the energy landscape of a molecule. It allows us to quantify the energy required to induce phase transitions, the temperature at which decomposition begins, and the overall thermal stability. This knowledge is paramount for:

-

Process Safety: Preventing runaway reactions or uncontrolled decomposition during manufacturing.

-

Stability and Shelf-Life: Determining optimal storage conditions to ensure the API's integrity over time.[1][2]

-

Formulation Development: Ensuring compatibility with excipients and selecting appropriate manufacturing processes (e.g., milling, drying).[1][3]

-

Polymorph Control: Identifying and characterizing different crystalline forms, which can have profound impacts on bioavailability and stability.[1][3][4]

This guide is structured to provide both the theoretical underpinnings and the practical methodologies required to fully characterize the thermochemical profile of this compound.

Molecular Profile and Physicochemical Properties

The subject of our study is an aromatic amine salt. The structure consists of a naphthalene core substituted with a bromine atom and a protonated amine group, with a chloride counter-ion. This structure dictates its physical and chemical properties.

-

Chemical Structure:

-

IUPAC Name: 6-bromonaphthalen-2-amine;hydrochloride[5]

-

Molecular Formula: C₁₀H₉BrClN[6]

-

Molecular Weight: 258.54 g/mol [6]

The presence of the N-H⁺···Cl⁻ ionic bond makes it a salt, which typically results in a higher melting point and different solubility profile compared to its free base, 6-Bromonaphthalen-2-amine.[7] The thermochemical behavior is largely dominated by the energy required to overcome the crystal lattice forces and the stability of the protonated amine.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrClN | [8] |

| Molecular Weight | 258.54 g/mol | [5] |

| CAS Number | 71590-31-3 | [5] |

| Physical Form | Solid | [5] |

| Purity | Typically 95-97% | [5] |